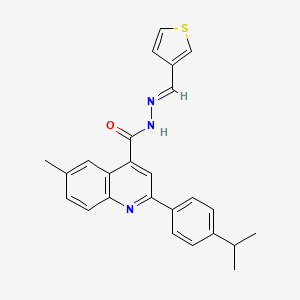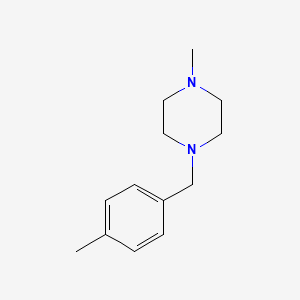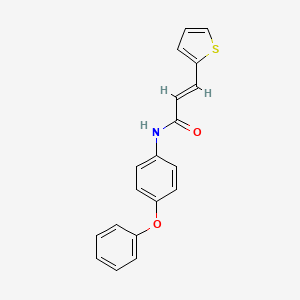![molecular formula C14H12ClN3O B5779572 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- MMV665850 is a compound that has been evaluated for its potential as an antibabesial agent.
- Babesiosis is an infectious disease caused by Babesia parasites, and there is a need for effective drugs to combat this disease.
- MMV665850 belongs to a class of compounds known as the Malaria Box , which contains diverse chemical entities with potential therapeutic applications.
Mecanismo De Acción
- The precise mechanism by which MMV665850 exerts its effects remains unknown.
- Molecular targets and pathways involved have not been elucidated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol in lab experiments is its potent cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for anticancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol. One possible direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a combination therapy with other chemotherapeutic agents. Furthermore, the identification of the molecular targets of this compound can provide valuable insights into the mechanisms of cancer cell death and lead to the development of more effective anticancer therapies.
Métodos De Síntesis
The synthesis of 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol involves the reaction of 4-chlorophenol with 1,2-diaminobenzene in the presence of a catalyst such as copper(II) chloride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
- MMV665850’s primary application lies in its potential as an antibabesial agent.
- It inhibits the in vitro growth of Babesia divergens , a parasite of veterinary and zoonotic importance .
- Further research may explore its broader applications in related fields such as chemistry, biology, and medicine.
Safety and Hazards
Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for MMV665850 are not readily available in the literature.
- it is part of the Malaria Box, which suggests that it was synthesized and curated for its antimalarial properties.
Análisis De Reacciones Químicas
- The exact types of reactions that MMV665850 undergoes are not explicitly documented.
- Common reagents and conditions associated with its synthesis and functionalization remain undisclosed.
- Major products formed from its reactions are not specified.
Comparación Con Compuestos Similares
- MMV665850 shares structural similarity with other compounds.
- For example, it shows maximum structural similarity (MSS) with atovaquone and diminazene aceturate (DA) .
- Similar compounds in terms of structure and function are not explicitly listed.
Propiedades
IUPAC Name |
2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-5-6-13(19)9(7-10)8-16-14-17-11-3-1-2-4-12(11)18-14/h1-7,19H,8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICSCGMRUIMBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)

![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)

![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
